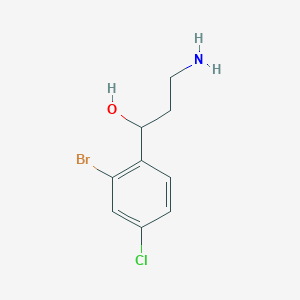
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL is an organic compound with the molecular formula C9H11BrClNO. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1-OL chain. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Amino-1-(2-bromo-phenyl)propan-1-OL
- 3-Amino-1-(4-chloro-phenyl)propan-1-OL
- 3-Amino-1-(2-bromo-4-methylphenyl)propan-1-OL
Uniqueness
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can enhance its reactivity and biological activity compared to similar compounds with only one halogen substituent .
特性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC名 |
3-amino-1-(2-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChIキー |
CXOKJJJSRXFELH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


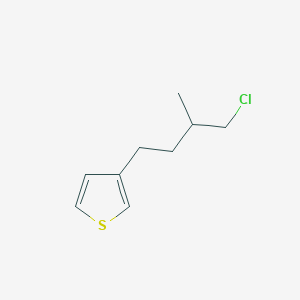
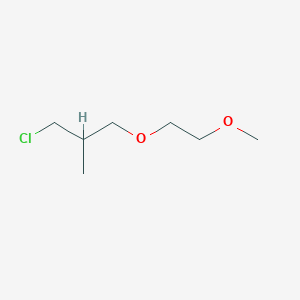
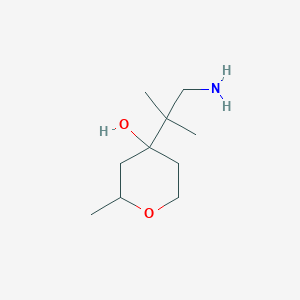
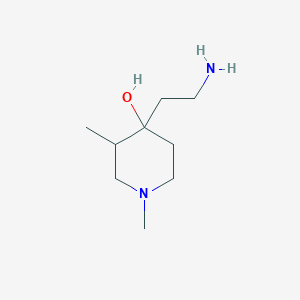
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
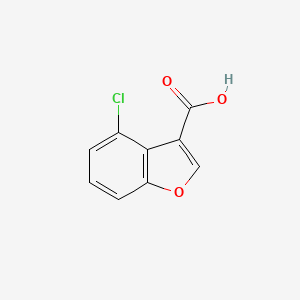
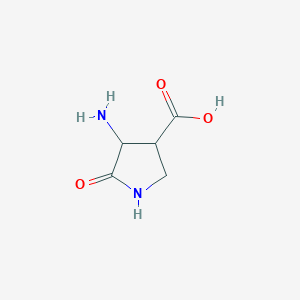
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
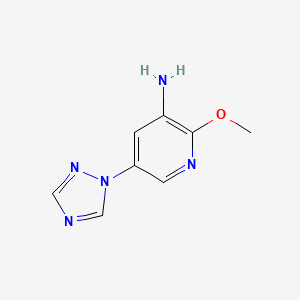
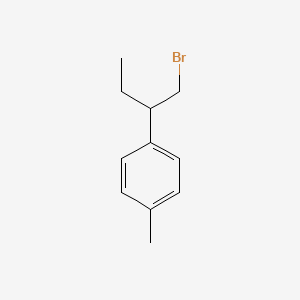
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13180349.png)
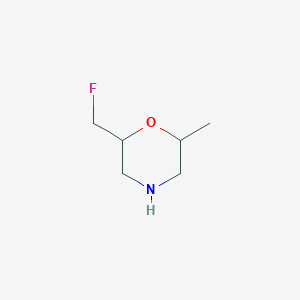
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)
